![molecular formula C12H9F3N2 B14689783 N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 24020-61-9](/img/structure/B14689783.png)
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine typically involves the coupling of 2-bromo-5-(trifluoromethyl)pyridine with aniline derivatives. One common method is the Pd-catalyzed amination reaction . For instance, the reaction can be carried out using Pd(dba)2 as the catalyst and BINAP as the ligand in the presence of tBuONa in 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridines.
Applications De Recherche Scientifique
Chemistry: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new ligands and catalysts .
Biology and Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, derivatives of this compound are used as active ingredients in pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness and environmental stability .
Mécanisme D'action
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group influences the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors by forming strong interactions with the active site .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the trifluoromethyl group and the pyridin-2-amine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
24020-61-9 |
|---|---|
Formule moléculaire |
C12H9F3N2 |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H,(H,16,17) |
Clé InChI |
REUSIJSELXIDND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


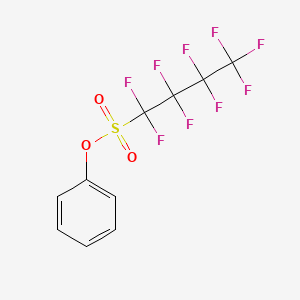

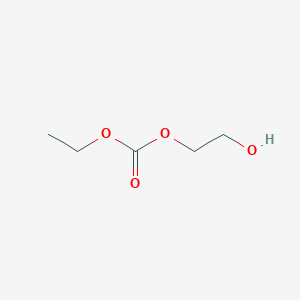
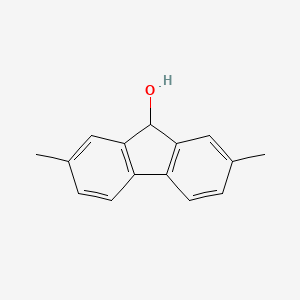
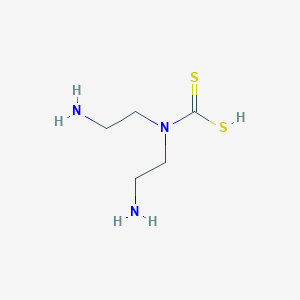
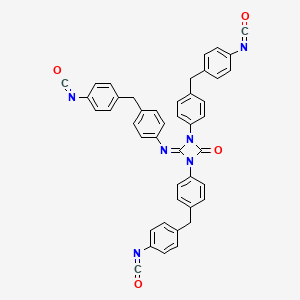
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
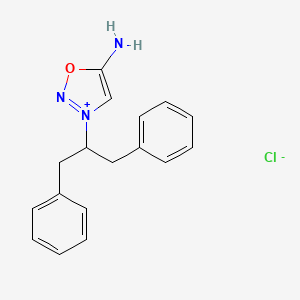
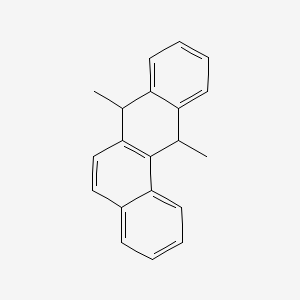

![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)


